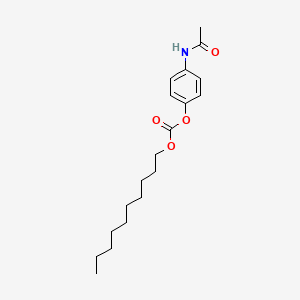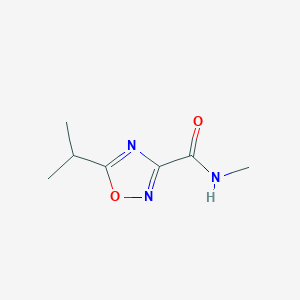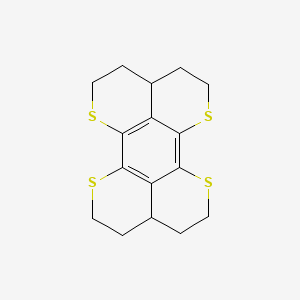
2,3,3a,4,5,8,9,9a,10,11-Decahydro-1,6,7,12-tetrathiaperylene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,3a,4,5,8,9,9a,10,11-Decahydro-1,6,7,12-tetrathiaperylene is a polycyclic aromatic hydrocarbon containing sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3a,4,5,8,9,9a,10,11-Decahydro-1,6,7,12-tetrathiaperylene typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Starting from simpler aromatic compounds, cyclization reactions can be used to form the polycyclic structure.
Sulfur Insertion: Sulfur atoms can be introduced through reactions with sulfur-containing reagents such as thiols or sulfides under controlled conditions.
Industrial Production Methods
Industrial production of such compounds may involve:
Catalytic Processes: Utilizing catalysts to enhance reaction rates and selectivity.
High-Pressure and High-Temperature Conditions: To achieve the desired chemical transformations efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, toluene, and ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism by which 2,3,3a,4,5,8,9,9a,10,11-Decahydro-1,6,7,12-tetrathiaperylene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfur atoms in the compound may play a crucial role in its reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
Tetrathiaperylene: A related compound with a similar polycyclic structure but fewer hydrogen atoms.
Dithiapyrene: Another sulfur-containing polycyclic aromatic hydrocarbon.
Uniqueness
2,3,3a,4,5,8,9,9a,10,11-Decahydro-1,6,7,12-tetrathiaperylene is unique due to its specific arrangement of sulfur atoms and hydrogenation level, which may confer distinct chemical and physical properties compared to its analogs.
Properties
CAS No. |
848489-85-0 |
|---|---|
Molecular Formula |
C16H18S4 |
Molecular Weight |
338.6 g/mol |
IUPAC Name |
3,9,12,18-tetrathiapentacyclo[9.7.1.12,6.015,19.010,20]icosa-1(19),2(20),10-triene |
InChI |
InChI=1S/C16H18S4/c1-5-17-13-11-9(1)2-6-18-14(11)16-12-10(4-8-20-16)3-7-19-15(12)13/h9-10H,1-8H2 |
InChI Key |
JTHVHYJHQQHGOC-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC2=C3C1CCSC3=C4C5=C2SCCC5CCS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Glycylglycyl-N-[di(1H-imidazol-2-yl)methyl]-L-histidinamide](/img/structure/B14184901.png)
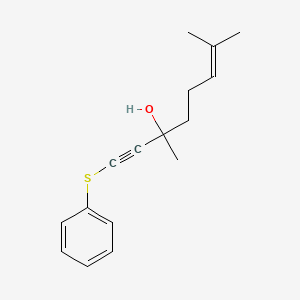

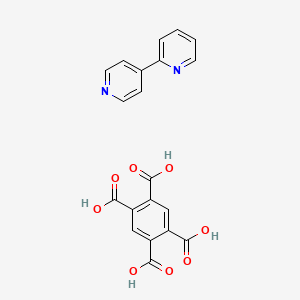

![1H-Pyrrolo[3,2-c]pyridine, 7-[(4-fluorophenyl)methoxy]-2,3-dimethyl-](/img/structure/B14184917.png)

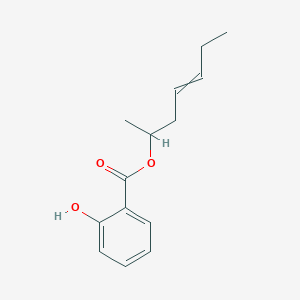
![4-[4-(4-fluorophenyl)-1,3-thiazol-5-yl]-N-[(1S)-1-phenylethyl]pyridin-2-amine](/img/structure/B14184929.png)
![3-{4-[(Trimethylsilyl)oxy]but-2-en-1-yl}-1H-indole](/img/structure/B14184939.png)

![1,4-Bis(dimethylsilyl)-2,5-bis[2-(2-methoxyethoxy)ethoxy]benzene](/img/structure/B14184955.png)
